molecular formula C19H22FN3O2S B11061380 1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11061380
M. Wt: 375.5 g/mol
InChI Key: GUQPHVVKQDFQQW-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepin derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly as a CYP51 inhibitor, which is crucial in the treatment of diseases like Chagas disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves inhibition of the CYP51 enzyme. This enzyme is essential for the synthesis of ergosterol, a key component of the cell membrane in fungi and protozoa. By inhibiting CYP51, the compound disrupts the cell membrane synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-cycloheptyl-4-(4-chlorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
  • 1-cycloheptyl-4-(4-bromophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Uniqueness

1-cycloheptyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is unique due to its specific fluorophenyl group, which enhances its binding affinity and selectivity towards the CYP51 enzyme. This makes it a more potent inhibitor compared to its analogues .

Properties

Molecular Formula

C19H22FN3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

1-cycloheptyl-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22FN3O2S/c20-13-9-7-12(8-10-13)17-16-18(21-15(24)11-26-17)23(22-19(16)25)14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2,(H,21,24)(H,22,25)

InChI Key

GUQPHVVKQDFQQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2

Origin of Product

United States

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